2-(2-chloro-6-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H26ClFN2OS and its molecular weight is 384.94. The purity is usually 95%.
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Scientific Research Applications
Physical Properties
Applications
a. Medicinal Chemistry and Drug Development: This compound’s unique structure makes it a potential candidate for drug development. Researchers explore its pharmacological properties, such as receptor binding affinity, metabolic stability, and toxicity. It could serve as a scaffold for designing novel drugs targeting specific diseases.
b. Anticancer Agents: Given the fluorine substitution and the piperidine ring, scientists investigate its potential as an anticancer agent. Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability. Researchers may explore its effects on cancer cell lines and tumor growth inhibition.
c. Neuropharmacology: The piperidine moiety suggests interactions with neurotransmitter receptors. Investigations into its impact on central nervous system function, neuroprotection, or modulation of neurotransmitter release are relevant.
d. Anti-Inflammatory Properties: The thian-4-yl group could confer anti-inflammatory activity. Researchers might explore its effects on inflammatory pathways, cytokine production, and immune responses.
e. Antimicrobial Agents: Fluorinated compounds often exhibit improved antimicrobial properties. Researchers could evaluate its efficacy against bacteria, fungi, or viruses.
f. Agrochemicals: The compound’s unique structure might lend itself to agrochemical applications. Researchers could explore its potential as a pesticide or herbicide.
g. Materials Science: Given its diverse functional groups, scientists might investigate its use in materials science, such as polymers, coatings, or catalysts.
h. Photophysical Properties: Fluorinated compounds often exhibit interesting photophysical properties. Researchers could explore its fluorescence, phosphorescence, or other optical characteristics.
Mechanism of Action
Target of Action
The primary target of this compound is the glucagon-like peptide 1 (GLP1) receptor . The GLP1 receptor is a key player in the regulation of blood glucose levels and is often targeted in the treatment of conditions like obesity and type 2 diabetes mellitus .
Mode of Action
This compound acts as an activator of the GLP1 receptor . By binding to and activating this receptor, it can stimulate the release of insulin, a hormone that helps regulate blood glucose levels .
Biochemical Pathways
The activation of the GLP1 receptor leads to a cascade of events within the cell. This includes the activation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). The increase in cAMP levels then leads to the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .
Result of Action
The activation of the GLP1 receptor by this compound can have several effects at the molecular and cellular levels. These include the stimulation of insulin release, which can help to lower blood glucose levels . This makes the compound potentially useful in the treatment of conditions like obesity and type 2 diabetes mellitus .
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN2OS/c20-17-2-1-3-18(21)16(17)12-19(24)22-13-14-4-8-23(9-5-14)15-6-10-25-11-7-15/h1-3,14-15H,4-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETYFWMNDMOWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide |
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